4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol

Catalog No.
S15698465
CAS No.
M.F
C13H27NO
M. Wt
213.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol

Product Name

4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol

IUPAC Name

4-[(4-propan-2-ylcyclohexyl)amino]butan-2-ol

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

InChI

InChI=1S/C13H27NO/c1-10(2)12-4-6-13(7-5-12)14-9-8-11(3)15/h10-15H,4-9H2,1-3H3

InChI Key

VQNLPJNDODLBLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)NCCC(C)O

4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol is an organic compound characterized by a cyclohexyl group substituted with an isopropyl group, an amino group, and a butanol chain. Its chemical structure allows for various functional interactions, making it a subject of interest in both chemical and biological research. The compound exhibits properties typical of secondary alcohols due to the presence of the hydroxyl (-OH) group, which is pivotal in its reactivity and biological activity.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can undergo reduction to yield various alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of new compounds by reacting with alkyl halides or acyl chlorides.

These reactions enable the compound to be utilized as a precursor for more complex organic molecules.

The biological activity of 4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol has been explored in various studies. The compound may interact with specific receptors or enzymes, potentially influencing metabolic pathways and exhibiting therapeutic effects. Its structural features suggest possible applications in pharmacology, particularly in drug design targeting neurological or metabolic disorders.

The synthesis of 4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol generally involves the following steps:

  • Formation of Cyclohexyl Intermediate: The cyclohexyl ring is synthesized and then substituted with an isopropyl group.
  • Amination: The resulting isopropyl-substituted cyclohexyl compound undergoes reaction with an appropriate amine to introduce the amino group.
  • Attachment of Butanol Chain: The amino group is then reacted with a butanol derivative to yield the final product.

These methods can vary based on desired yields and purity levels, often employing techniques such as chromatography for purification.

4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential effects on biological systems, particularly in metabolic studies.
  • Medicine: Explored for therapeutic properties, especially in relation to neurological disorders.
  • Industry: Utilized in developing new materials and chemical processes.

Interaction studies involving 4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol focus on its binding affinity to specific receptors and enzymes. Understanding these interactions helps elucidate its mechanism of action and potential therapeutic applications. Research indicates that the compound may act as an inhibitor or modulator of certain biological pathways, which could be beneficial in treating various conditions.

Several compounds share structural similarities with 4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol, including:

Uniqueness

The uniqueness of 4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural arrangement allows for versatile interactions within biological systems, making it a valuable compound for research and industrial applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

213.209264485 g/mol

Monoisotopic Mass

213.209264485 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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